methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
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Overview
Description
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol This compound is characterized by the presence of a benzodioxepin ring fused to a benzoate ester, making it a unique structure in organic chemistry
Preparation Methods
The synthesis of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate involves several steps. One common synthetic route includes the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methyl 4-bromobenzoate under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Chemical Reactions Analysis
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While not widely used industrially, it serves as a valuable research tool in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymatic processes .
Comparison with Similar Compounds
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate can be compared to other compounds with similar structures, such as:
- Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate
- Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarboxylate
- Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzoate
These compounds share the benzodioxepin or benzodioxin ring systems but differ in their substituents and overall molecular structures . The unique combination of the benzodioxepin ring with the benzoate ester in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-17(18)13-5-3-12(4-6-13)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGKNGBKMKLEPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199438 |
Source
|
Record name | Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-99-9 |
Source
|
Record name | Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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